molecular formula C5H9NO B1348647 4-Methylpyrrolidin-2-one CAS No. 2996-58-9

4-Methylpyrrolidin-2-one

Cat. No. B1348647
M. Wt: 99.13 g/mol
InChI Key: YRKRGYRYEQYTOH-UHFFFAOYSA-N
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Patent
US06936723B2

Procedure details

To a stirred suspension of 2,2-dimethyl-5-(trifluoromethanesulfonyl)-benzo[1,3]dioxin-4-one (iii) (2.0 g, 6.13 mmol), anhydrous LiCl (0.8 g, 18.4 mmol), Pd2(dba)3 (112 mg, 0.12 mmol), and tri-(2-furyl)phosphine (115 mg, 0.49 mmol) in 4-methyl-2-pyrrolidinone (10 mL) was added allyltributyltin (2.35 mL, 7.36 mmol). After stirring for 48 h at rt, saturated aqueous KF (20 mL) was added and an extraction was performed with Et2O (3×). The combined organics were dried over MgSO4, concentrated in vacuo and the residue was purified by FC (4% EtOAc/hexanes) to give 1.3 g of 5-allyl-2,2-dimethyl-benzo[1,3]dioxin-4-one (iv) which was slightly impure.
Name
2,2-dimethyl-5-(trifluoromethanesulfonyl)-benzo[1,3]dioxin-4-one
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
112 mg
Type
catalyst
Reaction Step One
Quantity
115 mg
Type
catalyst
Reaction Step One
Quantity
2.35 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:20])[O:7][C:6](=[O:8])[C:5]2[C:9](S(C(F)(F)F)(=O)=O)=[CH:10][CH:11]=[CH:12][C:4]=2[O:3]1.[Li+].[Cl-].[CH2:23]([Sn](CCCC)(CCCC)CCCC)[CH:24]=[CH2:25].[F-].[K+]>CC1CNC(=O)C1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1C=CC=C1P(C1OC=CC=1)C1OC=CC=1>[CH2:25]([C:9]1[C:5]2[C:6](=[O:8])[O:7][C:2]([CH3:20])([CH3:1])[O:3][C:4]=2[CH:12]=[CH:11][CH:10]=1)[CH:24]=[CH2:23] |f:1.2,4.5,7.8.9.10.11|

Inputs

Step One
Name
2,2-dimethyl-5-(trifluoromethanesulfonyl)-benzo[1,3]dioxin-4-one
Quantity
2 g
Type
reactant
Smiles
CC1(OC2=C(C(O1)=O)C(=CC=C2)S(=O)(=O)C(F)(F)F)C
Name
Quantity
0.8 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
10 mL
Type
solvent
Smiles
CC1CC(NC1)=O
Name
Quantity
112 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
115 mg
Type
catalyst
Smiles
O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1
Step Two
Name
Quantity
2.35 mL
Type
reactant
Smiles
C(C=C)[Sn](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[F-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 48 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
an extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by FC (4% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C=C)C1=CC=CC2=C1C(OC(O2)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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